molecular formula C7H14BrNO B1617789 Ibrotamide CAS No. 466-14-8

Ibrotamide

Numéro de catalogue B1617789
Numéro CAS: 466-14-8
Poids moléculaire: 208.1 g/mol
Clé InChI: YQZUCYWIGWXZQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibrotamide, also known as 1-(4-isobutylphenyl)-2-methyl-2 , is a chemical compound with the molecular formula C7H14BrNO and a molecular weight of 208.1 g/mol . It is an anticholinergic drug used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) . The drug is commonly administered through inhalation, allowing for a local effect without significant systemic absorption .


Molecular Structure Analysis

The molecular structure of this compound consists of a quaternary ammonium derivative of atropine. It acts as an anticholinergic agent by antagonizing the action of acetylcholine at muscarinic acetylcholine receptors .


Chemical Reactions Analysis

This compound does not undergo significant chemical reactions in the context of its therapeutic use. Its primary role is to inhibit vagally-mediated reflexes in the airways by blocking acetylcholine action .

Applications De Recherche Scientifique

Vasorelaxant Effects

  • A study examining a formulation containing Danshen and Gegen, which includes Ibrotamide, indicated its potential as a vasorelaxant. This effect could make it useful for patients with occlusive cerebrovascular disease. The study found that this compound's vasorelaxant effect on rat basilar artery is independent of endothelium-derived mediators, with a significant role played by the inhibition of Ca2+ influx in vascular smooth muscle cells and a minor component mediated by K(ATP) channels (Lam et al., 2010).

Antisecretory and Antiulcer Properties

  • This compound, also known as IBI-C83, has been evaluated for its gastric antisecretory and antiulcer properties in animal models. It was effective in reducing gastric acid secretion and preventing gastric damage induced by various agents. Its cytoprotective property, which is similar to naturally occurring prostaglandins, was noted to be independent of its antisecretory activity (Valcavi et al., 1982).

Radiopharmaceutical Imaging

  • IBF, a benzamide analog including this compound, was studied as a central nervous system (CNS) D-2 dopamine receptor imaging agent. It showed high uptake and retention in the basal ganglia region, suggesting its potential use in single photon emission computed tomography (SPECT) in humans for CNS D-2 dopamine receptor imaging (Kung et al., 1990).

Effects on Bone Marrow

  • Research involving N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), an adenosine A(3) receptor agonist structurally related to this compound, explored its impact on the granulocytic system in the bone marrow of mice. The findings showed an enhancement in the counts of proliferative granulocytic cells, indicating its potential role in stimulating granulopoiesis under conditions of myelosuppression (Hofer et al., 2006).

Use in Combination Drug Therapy

  • A study on the formulation and evaluation of a bi-layer tablet combining Metoclopramide Hydrochloride and Ibuprofen, where Ibuprofen is a part of the this compound family, demonstrated its effectiveness for the treatment of migraine. The sequential release of Metoclopramide (as immediate release) and Ibuprofen (as sustained release) was found suitable for migraine treatment (Shiyani et al., 2008).

Mécanisme D'action

Ibrotamide acts as an antagonist of the muscarinic acetylcholine receptor , inhibiting the parasympathetic nervous system in the airways and thereby reducing bronchospasm .

Propriétés

IUPAC Name

2-bromo-2-ethyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZUCYWIGWXZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861954
Record name 2-Bromo-2-ethyl-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

466-14-8
Record name Ibrotamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-2-ethyl-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBROTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09C8B34RDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibrotamide
Reactant of Route 2
Ibrotamide
Reactant of Route 3
Ibrotamide
Reactant of Route 4
Reactant of Route 4
Ibrotamide
Reactant of Route 5
Ibrotamide
Reactant of Route 6
Ibrotamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.